7-Bromoimidazo[1,2-a]pyridin-2-amine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. This has led to its recognition as a "drug prejudice" scaffold, indicating its high potential for yielding successful drug candidates. rsc.org Several commercially available drugs, such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent), feature this core structure, underscoring its therapeutic relevance. nanobioletters.com
The significance of this scaffold lies in its ability to serve as a versatile template for the design of molecules that can modulate the activity of various enzymes and receptors. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit a wide range of biological effects, including but not limited to:
Anticancer Activity: These compounds have been investigated as inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways. nih.goved.ac.uk
Antitubercular Activity: Certain imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
Antiviral Activity: The scaffold has been incorporated into molecules with significant antiviral properties. rsc.org
Anti-inflammatory and Analgesic Effects: Derivatives have been developed that exhibit anti-inflammatory and pain-relieving properties.
Central Nervous System (CNS) Activity: As exemplified by Zolpidem and Alpidem, the scaffold is a key component in drugs targeting CNS receptors.
Overview of Key Research Avenues for Imidazo[1,2-a]pyridine Derivatives
The diverse biological profile of the imidazo[1,2-a]pyridine scaffold has spurred extensive research into the synthesis and evaluation of its derivatives. Key avenues of investigation include:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize and functionalize the imidazo[1,2-a]pyridine ring system. This includes the use of multicomponent reactions, metal-catalyzed cross-coupling reactions, and C-H functionalization strategies. rsc.orgnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: A significant focus of research is on understanding how modifications to the imidazo[1,2-a]pyridine core and its substituents affect biological activity. These studies are crucial for the rational design of more potent and selective drug candidates.
Identification of New Biological Targets: Researchers are actively exploring new therapeutic applications for imidazo[1,2-a]pyridine derivatives by screening them against a wide range of biological targets. This includes their investigation as inhibitors of enzymes like activin-like kinases (ALK). nih.govresearchgate.net
Applications in Materials Science: Beyond medicinal chemistry, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives have led to their exploration in materials science, for example, in the development of organic light-emitting diodes (OLEDs).
Structure
3D Structure
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNUCHYUWAFTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727851 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865604-33-7 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 7 Bromoimidazo 1,2 a Pyridin 2 Amine
7-Bromoimidazo[1,2-a]pyridin-2-amine is a specific derivative of the imidazo[1,2-a]pyridine (B132010) scaffold that holds considerable importance as a chemical intermediate. The presence of a bromine atom at the 7-position and an amine group at the 2-position provides two distinct reactive sites for further chemical transformations.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 865604-33-7 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Solid |
Synthesis and Manufacturing
The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-amine typically follows the general and well-established methods for the construction of the imidazo[1,2-a]pyridine (B132010) scaffold. The most common approach is the cyclocondensation reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound.
A plausible synthetic route for this compound involves the reaction of 2-amino-4-bromopyridine with a suitable two-carbon building block that can introduce the 2-amino functionality. For instance, the reaction with bromoacetaldehyde or a similar reagent could lead to the formation of the fused imidazole (B134444) ring. mdpi.com The key starting material, 2-amino-4-bromopyridine, can be synthesized from 2-aminopyridine through bromination or from 2,4-dibromopyridine via a nucleophilic substitution reaction with ammonia. guidechem.comgoogle.comgoogle.com
The general mechanism for the cyclocondensation involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. acs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyridine Derivatives
Role of Bromine Substitution at Position 7 in Modulating Biological Activity
The introduction of a bromine atom at the C7 position of the imidazo[1,2-a]pyridine (B132010) ring system is a key strategy for modulating a compound's physicochemical properties and, consequently, its biological activity. Halogen atoms, like bromine, can influence a molecule's lipophilicity, electronic distribution, and metabolic stability.
In the related imidazo[4,5-b]pyridine series, research has shown that the substitution of the pyridine (B92270) nucleus with a bromine atom markedly increases antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net For instance, a bromo-substituted derivative bearing an unsubstituted amidino group showed potent inhibitory activity at sub-micromolar concentrations against colon carcinoma (SW620), with an IC₅₀ value of 0.4 µM. nih.gov This enhancement is often attributed to the bromine atom's ability to form halogen bonds and increase the compound's ability to penetrate cellular membranes.
However, the effect of halogen substitution is highly context-dependent and varies based on the specific molecular scaffold and biological target. In a series of imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, the replacement of a 7-methyl group with a 7-chloro group led to a five-fold decrease in activity. nih.gov This highlights that while bromine substitution is a powerful tool, its impact must be empirically evaluated within each specific chemical series to achieve the desired pharmacological effect.
Table 1: Effect of Pyridine Ring Substitution on Biological Activity
| Scaffold | Position 7 Substituent | Biological Activity | Finding |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | Bromine | Antiproliferative | Markedly increased activity nih.gov |
| Imidazo[1,2-a]pyridine | Chlorine (vs. Methyl) | Anti-tuberculosis | Diminished activity by 5-fold nih.gov |
Influence of the Amine Group and its Substituents at Position 2 on Target Interactions
The amine group at the C2 position of the imidazo[1,2-a]pyridine scaffold plays a crucial role in mediating interactions with biological targets, often acting as a key hydrogen bond donor or acceptor. The parent scaffold itself is fundamental for target engagement. For example, in a series of kinase inhibitors, the imidazo[1,2-a]pyridine fragment was observed to bind to the hinge region of the kinase, forming essential hydrogen bonds that anchor the molecule in the active site. nih.gov
Functionalization of the C2 position can be challenging compared to the more nucleophilic C3 position, making the development of synthetic routes to C2-substituted analogues an important area of research. researchgate.net Modifying the 2-amine group with various substituents allows for the exploration of surrounding pockets within the target's binding site. These substituents can introduce additional points of interaction, enhance binding affinity, improve selectivity, or modify the compound's pharmacokinetic properties.
For instance, attaching different aryl or alkyl groups to the C2-amine can alter the compound's potency and selectivity profile. A study on FLT3 kinase inhibitors demonstrated that modifying the substituents attached to a pyridine ring, which was in turn linked to the core imidazo[1,2-a]pyridine scaffold, led to compounds with balanced inhibition against various mutant forms of the kinase. nih.gov
Table 2: Hypothetical Influence of C2-Amine Substituents on Target Interaction
| C2-Amine Substituent (R) in 7-Bromo-N-(R)-imidazo[1,2-a]pyridin-2-amine | Potential Influence on Target Interaction |
|---|---|
| -H (unsubstituted) | Acts as a primary hydrogen bond donor. |
| -CH₃ (small alkyl) | Can probe small hydrophobic pockets near the primary binding site. |
| -Phenyl (aromatic) | May engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). |
| -SO₂CH₃ (sulfonamide) | Can act as a hydrogen bond acceptor and improve aqueous solubility. |
Impact of Ring System Modifications on Pharmacological Efficacy
One study investigated modifications of a 6-methyl-2-phenylimidazo[1,2-a]pyridine (B89761) core to evaluate activity against Trypanosoma cruzi and Trypanosoma brucei. The research demonstrated that strategic changes to the ring system could enhance or diminish activity against these parasites, illustrating the sensitivity of the biological response to the core scaffold's structure. researchgate.net Similarly, expanding the scaffold by creating tetracyclic imidazo[4,5-b]pyridine derivatives has been shown to yield compounds with potent antiproliferative activity. researchgate.net These examples underscore the importance of exploring modifications to the core ring system to optimize potency and selectivity.
Scaffold Hopping and Isosteric Replacements in Imidazo[1,2-a]pyridine Chemistry
Scaffold hopping is a powerful molecular design strategy used to identify novel core structures that can maintain or improve upon the biological activity of a known parent compound. researchgate.net This approach is valuable for navigating patent landscapes and discovering compounds with improved drug-like properties. The imidazo[1,2-a]pyridine ring system has been both the result and the starting point for numerous scaffold hopping endeavors.
Several successful examples of scaffold hopping involving this core structure have been reported:
From Benzimidazole (B57391) to Imidazo[1,2-a]pyridine: In the development of dual phosphoinositide-3-kinase (PI3K) and mTOR inhibitors, the imidazo[1,2-a]pyridine core was used as a replacement for a benzimidazole scaffold, leading to potent new analogues. nih.gov
From Pyridones to Imidazo[1,2-a]pyridines: Researchers identified novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by using shape and electrostatic similarity to "hop" from a pyridone scaffold to the imidazo[1,2-a]pyridine system. nih.gov
From Imidazo[1,2-a]pyridine to Other Bicyclic Scaffolds: Following the discovery of the anti-tuberculosis agent Q203, which features an imidazo[1,2-a]pyridine core, subsequent research explored replacing this framework with other fused bicyclic systems to identify new molecules targeting the same QcrB complex. researchgate.net
From Natural Products to Imidazo[1,2-a]pyridinones: In a notable example, the scaffold of bioactive natural products known as aurones was hopped to design 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents that inhibit topoisomerase IIα. nih.gov
These studies demonstrate the utility of the imidazo[1,2-a]pyridine scaffold as a versatile component in bioisosteric replacement and scaffold hopping strategies aimed at discovering novel therapeutic agents.
Table 3: Examples of Scaffold Hopping Involving the Imidazo[1,2-a]pyridine Core
| Original Scaffold | New Scaffold | Biological Target/Activity | Reference |
|---|---|---|---|
| Benzimidazole | Imidazo[1,2-a]pyridine | PI3K/mTOR inhibition | nih.gov |
| Pyridone | Imidazo[1,2-a]pyridine | mGlu2 receptor modulation | nih.gov |
| Imidazo[1,2-a]pyridine | Other fused bicyclics | Anti-tuberculosis (QcrB complex) | researchgate.net |
| Aurone (natural product) | Imidazo[1,2-a]pyridinone | Anticancer (Topoisomerase IIα) | nih.gov |
Pre Clinical Biological Activity and Mechanistic Investigations of Imidazo 1,2 a Pyridin 2 Amine Derivatives
Anticancer Potential and Underlying Mechanisms
Derivatives of imidazo[1,2-a]pyridine (B132010) have demonstrated notable potential as anticancer agents, exerting their effects through various mechanisms that disrupt cancer cell proliferation and survival. nih.govresearchgate.net
Several studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to induce cell cycle arrest in cancer cells. For instance, certain novel imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest in breast cancer cells by increasing the levels of p53 and p21 proteins. nih.govnih.gov One particular derivative, referred to as compound 6, was found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. researchgate.net Similarly, another study on non-small cell lung cancer (NSCLC) demonstrated that specific imidazo[1,2-a]pyridine derivatives could induce cell cycle arrest, thereby inhibiting tumor growth. nih.gov This modulation of the cell cycle is a critical mechanism for controlling the rapid and uncontrolled proliferation characteristic of cancer cells.
Table 1: Effect of Imidazo[1,2-a]pyridine Derivatives on Cell Cycle Progression
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Key Protein Markers |
|---|---|---|---|
| IP-5 | HCC1937 (Breast Cancer) | Arrest | Increased p53 and p21 |
| Compound 6 | A375 (Melanoma), HeLa (Cervical Cancer) | G2/M Arrest | Increased p53 and p21 |
| IMPA Derivatives | A549 (Non-Small Cell Lung Cancer) | Arrest | - |
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. Imidazo[1,2-a]pyridine derivatives have been shown to effectively trigger this process. In breast cancer cells, a derivative designated as IP-5 was found to induce the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, along with PARP cleavage. nih.gov Another study revealed that a novel imidazo[1,2-a]pyridine compound, La23, induced apoptosis in HeLa cells through the p53/Bax mitochondrial apoptotic pathway. Furthermore, certain derivatives have been observed to induce apoptosis in melanoma and cervical cancer cells by increasing the expression of pro-apoptotic proteins like BAX and active caspase-9. researchgate.net In non-small cell lung cancer cells, specific derivatives have been shown to induce ROS-mediated apoptosis by increasing the expression of pro-apoptotic proteins BAX and BAK1. nih.gov
Table 2: Apoptosis Induction by Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Apoptotic Pathway | Key Protein Markers |
|---|---|---|---|
| IP-5 | HCC1937 (Breast Cancer) | Extrinsic Pathway | Increased Caspase 7, Caspase 8, PARP cleavage |
| La23 | HeLa (Cervical Cancer) | p53/Bax Mitochondrial Pathway | Increased p53, Bax, cleaved caspase-3, cytochrome c |
| Compound 6 | A375 (Melanoma), HeLa (Cervical Cancer) | Intrinsic Pathway | Increased BAX, active caspase-9 |
| IMPA Derivatives | A549 (Non-Small Cell Lung Cancer) | ROS-mediated | Increased BAX, BAK1 |
Antimicrobial and Antifungal Activity Assessment
Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have also been evaluated for their efficacy against microbial and fungal pathogens.
A novel series of imine derivatives derived from 2‐(4‐bromophenyl)‐6‐chloroimidazo[1,2‐a]pyridine‐3‐carbaldehyde demonstrated promising in vitro antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net This suggests that the imidazo[1,2-a]pyridine core can be functionalized to create potent antibacterial agents.
Table 4: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Bacterial Strains | Activity |
|---|---|---|
| Imine derivatives of 2‐(4‐bromophenyl)‐6‐chloroimidazo[1,2‐a]pyridine‐3‐carbaldehyde | Staphylococcus aureus, Escherichia coli | Promising in vitro activity |
Activity against Fungal Pathogens
The same study that reported antibacterial activity also found that the imine derivatives of 2‐(4‐bromophenyl)‐6‐chloroimidazo[1,2‐a]pyridine‐3‐carbaldehyde exhibited antifungal properties against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net Furthermore, other research has focused on synthesizing and evaluating the antimycotic activity of new imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, against Candida albicans. nih.gov Another study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives also reported selective antifungal activity. nih.gov
Table 5: Antifungal Activity of Imidazo[1,2-a]pyridine and Related Derivatives
| Derivative Class | Fungal Strains | Activity |
|---|---|---|
| Imine derivatives of 2‐(4‐bromophenyl)‐6‐chloroimidazo[1,2‐a]pyridine‐3‐carbaldehyde | Candida albicans, Saccharomyces cerevisiae, Aspergillus brasiliensis | Promising in vitro activity |
| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans | Potential antimycotic activity |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | - | Selective antifungal activity |
Anti-mycobacterial Properties
The search for novel anti-mycobacterial agents is a global health priority due to the rise of drug-resistant strains of Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of new anti-tubercular drugs.
Research into imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) has revealed potent anti-mycobacterial activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a halogen atom, such as bromine, on the imidazo[1,2-a]pyridine ring can contribute positively to the anti-tubercular efficacy. For instance, an imidazo[1,2-a]pyridine sulfonamide derivative featuring a bromo-substituent demonstrated good activity against Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov
Further studies have synthesized and evaluated novel imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, with some compounds exhibiting considerable activity against both drug-sensitive and drug-resistant MTB strains, with MIC values in the low micromolar range. nih.gov While specific data for 7-Bromoimidazo[1,2-a]pyridin-2-amine is not extensively detailed in the reviewed literature, the consistent anti-mycobacterial activity observed in bromo-substituted analogues suggests that this compound could be a valuable candidate for further investigation in this therapeutic area.
| Compound Class | Specific Derivative Example | Activity | Organism |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Sulfonamide (IPS) | IPS-16 (Bromo-substituted) | MIC: 3.125 µg/mL | Mycobacterium tuberculosis H37Rv |
| Imidazo[1,2-a]pyridine Amide (IPA) | IPA-6 | MIC: 0.05 µg/mL | Mycobacterium tuberculosis H37Rv |
| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 26g | MIC: 0.041-2.64 µM | Drug-sensitive/resistant MTB strains |
Antiviral Properties and Mechanism of Action
The broad-spectrum biological activity of the imidazo[1,2-a]pyridine nucleus extends to antiviral applications. Various derivatives have been synthesized and evaluated for their ability to inhibit the replication of a range of viruses.
Notably, dibromo-imidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and shown to possess antiviral activity. nih.gov Structure-activity relationship studies on these compounds identified hydrophobicity as a key determinant of their antiviral efficacy. nih.gov Furthermore, research has highlighted the potential of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines as potent agents against herpes simplex viruses, with some compounds demonstrating in vitro activity comparable or superior to the standard drug, acyclovir. nih.gov The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-HIV potential. nih.gov
While the precise mechanism of action for many of these antiviral derivatives is still under investigation, the available data underscores the versatility of the imidazo[1,2-a]pyridine core in the design of novel antiviral therapeutics.
| Compound Class | Target Virus | Key Findings |
|---|---|---|
| Dibromo-imidazo[1,2-a]pyridines | General Antiviral | Hydrophobicity is a key factor for activity. |
| 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes Simplex Viruses | Some derivatives show activity similar or better than acyclovir. |
| Imidazo[1,2-a]pyridine derivatives | HIV-1 | Identified as potential anti-HIV agents. |
Anti-inflammatory and Analgesic Effects
Chronic inflammation and pain are debilitating conditions, and there is a continuous need for new and effective therapeutic agents. The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in this area.
Studies on 3-arylamine-imidazo[1,2-a]pyridine derivatives have led to the discovery of compounds with notable analgesic and anti-inflammatory properties. nih.gov For example, the derivative LASSBio-1145 was identified as a potent, orally active anti-inflammatory agent and a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 2.8 µM. nih.gov Furthermore, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to reduce inflammation in in-vivo models and exhibit a favorable gastrointestinal safety profile compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net
The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are thought to be mediated through the modulation of key signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov This multifaceted mechanism of action, combined with their demonstrated efficacy in preclinical models, positions imidazo[1,2-a]pyridine derivatives as attractive candidates for the development of novel anti-inflammatory and analgesic drugs.
| Compound Derivative | Biological Target/Model | Observed Effect |
|---|---|---|
| LASSBio-1145 (3-arylamine derivative) | COX-2 Enzyme | IC50 = 2.8 µM |
| LASSBio-1145 (3-arylamine derivative) | Carrageenan-induced rat paw edema | ED50 = 8.7 µmol/kg |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | In-vivo inflammation models | Reduced inflammation with improved gastric safety profile vs. indomethacin. |
Emerging Pharmacological Applications (e.g., Anxiolytic, Anticonvulsant)
Beyond the well-established activities, the imidazo[1,2-a]pyridine scaffold is being explored for a range of other central nervous system (CNS) applications, including as anxiolytic and anticonvulsant agents. The ability of this heterocyclic system to cross the blood-brain barrier makes it particularly suitable for targeting neurological disorders. researchgate.net
Research into 2-arylimidazo[1,2-a]pyridines carrying 1,2,3-triazole moieties has identified several compounds with significant anticonvulsant activity. nih.gov In preclinical screening models, such as the subcutaneous pentylenetetrazole (scPTZ) test, some of these derivatives provided complete protection against seizures, with an efficacy comparable to the standard drug diazepam. nih.gov The lipophilic nature of these compounds is believed to contribute to their CNS activity. nih.gov
While the anxiolytic potential of this class is still an emerging area of research, the structural similarities to known anxiolytic agents and the demonstrated CNS penetration suggest that imidazo[1,2-a]pyridine derivatives, including 7-bromo-substituted analogues, warrant further investigation for their potential in treating anxiety and seizure disorders.
| Compound Class | Pharmacological Target/Model | Key Findings |
|---|---|---|
| 2-arylimidazo[1,2-a]pyridines with 1,2,3-triazoles | scPTZ seizure model | Some derivatives offered complete protection against seizures, comparable to diazepam. |
| Imidazo[1,2-a]azine system | Central Nervous System | Known to cross the blood-brain barrier, with derivatives showing anxiolytic, sedative, and anticonvulsant activities. researchgate.net |
Computational Chemistry Approaches in the Analysis of 7 Bromoimidazo 1,2 a Pyridin 2 Amine
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules from first principles. nih.gov By calculating the electron density, DFT can elucidate the relationship between a molecule's structure and its reactivity. nih.govmdpi.com For 7-Bromoimidazo[1,2-a]pyridin-2-amine, DFT studies would involve optimizing its ground-state geometry to then calculate various electronic descriptors. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic and optical properties. nih.govaimspress.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.govnih.gov
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov DFT calculations for imidazo[1,2-a]pyridine (B132010) derivatives have shown how substituents on the heterocyclic ring can modulate this energy gap. nih.gov For instance, in a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the calculated HOMO-LUMO gap was found to be 4.343 eV, indicating a stable electronic structure. nih.gov The introduction of the electron-donating amine group at the 2-position and the electron-withdrawing bromine at the 7-position in this compound would be expected to influence the energies of the HOMO and LUMO, thereby tuning its reactivity profile.
Table 1: Representative FMO Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.491 | -2.148 | 4.343 | nih.gov |
| BF2-functionalized imidazo[1,5-a]pyridin-3-yl phenols (general range) | -6.8 to -6.2 | -2.8 to -2.3 | ~3.9 to 4.0 | nih.gov |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density in terms of localized bonds and lone pairs. nih.gov This method can reveal the stability of the molecule arising from charge delocalization between occupied and unoccupied orbitals. For this compound, NBO analysis could quantify the interactions between the lone pairs of the nitrogen and bromine atoms and the antibonding orbitals of the ring system, providing insights into the electronic stabilization of the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the exocyclic amine group due to their lone pairs of electrons, making them sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net
Molecular Docking and Dynamics Simulations for Target Binding
To explore the potential of this compound as a therapeutic agent, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with biological macromolecules, such as proteins or enzymes. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. researchgate.netchemmethod.com This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. researchgate.netsci-hub.se Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated their potential to bind to a wide range of biological targets, including those involved in cancer and infectious diseases. nih.govresearchgate.netnih.gov
For this compound, docking studies would be used to screen potential protein targets and analyze the specific interactions driving the binding. Key interactions typically include:
Hydrogen bonds: Formed between the amine group (donor) and the nitrogen atoms of the heterocyclic core (acceptors) with polar amino acid residues. sci-hub.se
Hydrophobic interactions: Involving the aromatic imidazo[1,2-a]pyridine ring system with nonpolar residues.
Halogen bonds: The bromine atom at the 7-position could potentially form halogen bonds with electron-donating residues in the protein's active site.
Table 2: Representative Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazole–imidazo[1,2‐α]pyridine hybrid | Glucosamine‐6‐phosphate synthase | -10.5 | Not specified | sci-hub.se |
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase (Breast Cancer) | -9.207 | His 222, Tyr 216, Lys 270 | researchgate.net |
| Imidazo[1,2-a]pyridine hybrid | Human LTA4H (Cancer) | -11.237 | Not specified | chemmethod.com |
| Imidazo[1,2-a]pyridine derivative | NF-κB p50 subunit (Inflammation) | Not specified | Arg54, Arg56, Tyr57, Glu60 | nih.gov |
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. openpharmaceuticalsciencesjournal.comresearchgate.net MD simulations confirm the stability of the docked pose and can reveal important conformational changes in both the ligand and the protein upon binding. nih.gov
In the context of this compound, an MD simulation would typically be run for several nanoseconds to assess the stability of its complex with a target protein. openpharmaceuticalsciencesjournal.com Key parameters analyzed from the simulation trajectory, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, help determine if the complex remains stable throughout the simulation. A stable complex, indicated by a low and converging RMSD value, lends confidence to the binding mode predicted by docking. openpharmaceuticalsciencesjournal.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting biological efficacy, thereby guiding the design of new derivatives with potentially enhanced therapeutic properties.
Derivation of Molecular Descriptors for Activity Correlation
The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. In the analysis of this compound and related imidazo[1,2-a]pyridine derivatives, a variety of descriptors are typically derived to correlate structural features with biological activity. These descriptors can be broadly categorized into several classes, including topological, electronic, and physicochemical descriptors.
Topological descriptors, which describe the atomic connectivity within the molecule, and electronic descriptors, which pertain to the electron distribution, are often calculated using computational chemistry software. For instance, parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them (Gap), and the total dipole moment can be determined using methods like Density Functional Theory (DFT). researchgate.net Physicochemical properties, such as hydrophobicity (log P), molar refractivity, and polarizability, are also crucial in these analyses. researchgate.net
A study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives identified a significant correlation between their activity as acid pump antagonists and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This indicates that both the charge distribution across the molecule and the hydrophobicity of specific functional groups are key factors influencing the biological activity of this class of compounds. nih.gov
The table below summarizes some of the key molecular descriptors that are commonly employed in QSAR studies of imidazo[1,2-a]pyridine derivatives.
| Descriptor Class | Specific Descriptors | Significance in QSAR Models |
| Electronic | HOMO Energy, LUMO Energy, Energy Gap (HOMO-LUMO), Dipole Moment, Absolute Hardness, Absolute Electronegativity | Describes the electronic aspects of the molecule, influencing its reactivity and interaction with biological targets. researchgate.net |
| Topological | Formula Weight, Molar Volume, Molar Refractivity, Parachor, Global Topological Charge Indices (GTCI) | Relates to the size, shape, and branching of the molecule, affecting how it fits into a receptor's binding site. researchgate.netnih.gov |
| Physicochemical | Hydrophobic constant (π), Density, Refractive Index, Surface Tension, Polarizability | Governs the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its hydrophobic interactions with the target. researchgate.netnih.gov |
Predictive Models for Biological Efficacy
Once a set of relevant molecular descriptors has been calculated for a series of compounds including this compound analogs, various statistical methods can be employed to build predictive QSAR models. These models aim to establish a mathematical equation that can forecast the biological activity of novel, untested compounds based on their calculated descriptors.
Multiple Linear Regression (MLR) is a commonly used technique to develop a linear relationship between the dependent variable (biological activity) and the independent variables (molecular descriptors). researchgate.net For more complex relationships, non-linear methods such as Artificial Neural Networks (ANN) may be utilized. researchgate.net The predictive power of a QSAR model is evaluated using several statistical parameters. A high correlation coefficient (R²) for the training set and a high cross-validation correlation coefficient (Q²) for the test set are indicative of a robust and predictive model. researchgate.net
For example, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents resulted in a statistically significant model with a correlation coefficient (R²) of 0.9181 for the training set and a cross-validation coefficient (Q²) of 0.6745 for the test set. researchgate.net Another study on imidazo[1,2-a]pyrazine (B1224502) derivatives utilized Principal Components Analysis (PCA), MLR, and ANN to build their QSAR models. researchgate.net The ANN model, in particular, showed a good correlation coefficient of 0.9. researchgate.net
The following table presents a hypothetical summary of statistical parameters for a QSAR model developed for a series of imidazo[1,2-a]pyridine derivatives, illustrating the kind of data generated in such studies.
| Statistical Parameter | Description | Typical Value for a Predictive Model |
| R² (Correlation Coefficient) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |
| F-statistic | A statistical test to determine if there is a significant relationship between the variables. | High value indicates significance |
| p-value | The probability of obtaining the observed results if there is no real relationship between the variables. | < 0.05 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value indicates better fit |
These predictive models, once validated, can be invaluable for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of derivatives of this compound with the highest predicted biological efficacy.
Advanced Applications and Future Directions in Chemical Research
7-Bromoimidazo[1,2-a]pyridin-2-amine as a Building Block in Complex Molecule Synthesis
The synthetic utility of this compound lies in the reactivity of the bromine atom at the C7 position. This site is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. wikipedia.org This strategy is fundamental in medicinal chemistry for assembling complex molecular architectures from simpler, readily available precursors.
A prominent example is the synthesis of potent activin-like kinase (ALK) inhibitors. nih.gov In these syntheses, a bromo-substituted imidazo[1,2-a]pyridine (B132010) core is coupled with various aryl chlorides or bromides. The palladium-catalyzed reaction facilitates the attachment of diverse and complex heterocyclic systems at the C7 position, directly leading to the final target molecules or advanced intermediates. This approach highlights the role of the bromo-substituent as a critical synthetic handle for diversification.
The versatility of this approach is demonstrated by the range of functional groups that can be introduced. Various aryl and heteroaryl moieties have been successfully coupled to the imidazo[1,2-a]pyridine core, enabling the exploration of structure-activity relationships (SAR) by systematically modifying the substituents.
| Starting Bromo-Imidazo[1,2-a]pyridine Intermediate | Coupling Partner (R-Cl or R-Br) | Reaction Conditions | Resulting C7-Substituted Product |
|---|---|---|---|
| 7-Bromo-3-(quinolin-4-yl)imidazo[1,2-a]pyridine | Benzo[d]thiazole | Pd(OAc)₂, KOAc, DMA, μW, 200 °C | 7-(Benzo[d]thiazol-6-yl)-3-(quinolin-4-yl)imidazo[1,2-a]pyridine |
| 7-Bromo-3-(quinolin-4-yl)imidazo[1,2-a]pyridine | 6-Methyl- nih.govCurrent time information in Pasuruan, ID.researchgate.nettriazolo[1,5-a]pyridine | Pd(OAc)₂, KOAc, DMA, μW, 200 °C | 7-(6-Methyl- nih.govCurrent time information in Pasuruan, ID.researchgate.nettriazolo[1,5-a]pyridin-2-yl)-3-(quinolin-4-yl)imidazo[1,2-a]pyridine |
| 7-Bromo-3-(quinolin-4-yl)imidazo[1,2-a]pyridine | Thieno[3,2-b]pyridine | Pd(OAc)₂, KOAc, DMA, μW, 200 °C | 7-(Thieno[3,2-b]pyridin-6-yl)-3-(quinolin-4-yl)imidazo[1,2-a]pyridine |
| 7-Bromo-3-(6-fluoroquinolin-4-yl)imidazo[1,2-a]pyridine | Aryl Halide | Pd(OAc)₂, KOAc, DMA, μW, 200 °C | 7-Aryl-3-(6-fluoroquinolin-4-yl)imidazo[1,2-a]pyridine |
Integration into Polyheterocyclic Structures and Drug Scaffolds
The imidazo[1,2-a]pyridine nucleus is a core component of several marketed drugs, including Zolpidem and Alpidem. mdpi.combeilstein-journals.org Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net this compound is an ideal starting material for creating novel polyheterocyclic systems with potential therapeutic applications.
The development of kinase inhibitors for diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) provides a clear example of this integration. nih.govnih.gov In this context, the 7-bromo-imidazo[1,2-a]pyridine scaffold was used to synthesize a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines. nih.gov These complex polyheterocyclic structures were evaluated for their ability to inhibit ALK2, a key kinase in the progression of these diseases. The resulting compounds demonstrated potent inhibitory activity, with IC50 values in the nanomolar range. This work underscores the importance of the imidazo[1,2-a]pyridine core as a foundational element for building potent and selective drug candidates. nih.gov
| Compound ID | Structure (7-Substituent on Imidazo[1,2-a]pyridine-3-ylquinoline Core) | ALK2 IC₅₀ (nM) |
|---|---|---|
| 11a | 4-Quinoline | 24 |
| 11d | 7-Benzo[d]thiazole | 10 |
| 11e | 6-Methyl- nih.govCurrent time information in Pasuruan, ID.researchgate.nettriazolo[1,5-a]pyridine | 148 |
| 11f | 7-Thieno[3,2-b]pyridine | 14 |
| 11g | 6-Fluoro-4-quinoline | 15 |
Exploration in Materials Science and Optoelectronic Applications
Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, making them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comijrpr.com The photophysical characteristics, such as absorption and emission wavelengths and photoluminescence quantum yield (PLQY), can be precisely tuned by introducing different substituents onto the heterocyclic core. ijrpr.comnih.gov
The bromine atom on this compound provides a convenient attachment point for chromophoric or electronically active groups. Research on related bromo-imidazo[1,2-a]pyridine systems has shown that Suzuki-Miyaura coupling can be used to synthesize complex V-shaped fluorophores. nih.gov In these studies, a bis(6-bromoimidazo[1,2-a]pyridin-2-yl) intermediate was functionalized with various aryl boronic acids. The resulting materials displayed intense photoluminescence with quantum yields ranging from 0.17 to 0.51, emitting light in the near-UV to deep-blue region. nih.gov The nature of the substituent attached via the bromine handle was shown to modulate the emission from a pure π-π* transition to one with intramolecular charge transfer (ICT) character. nih.gov Conversely, other studies have noted that the presence of a bromine substituent can sometimes decrease the fluorescence quantum yield, highlighting the complex interplay between structure and photophysical properties. researchgate.net
| Compound | Substituent at C6 Position | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φ (PLQY) |
|---|---|---|---|---|---|
| 4b | Methyl | 340 | 385 | 3843 | 0.32 |
| 4c | N,N-diphenylaniline | 389 | 438 | 2933 | 0.51 |
| 4d | 4-(trifluoromethyl)phenyl | 346 | 391 | 3663 | 0.29 |
| 5b | Methyl | 335 | 385 | 4225 | 0.17 |
| 5c | N,N-diphenylaniline | 385 | 438 | 3128 | 0.48 |
Potential in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for studying biological systems, allowing for the visualization and tracking of specific molecules or ions within living cells. The imidazo[1,2-a]pyridine scaffold is an excellent platform for developing such probes due to its inherent fluorescence and synthetic tractability. mdpi.com
Derivatives of this scaffold have been successfully designed as fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. nih.govrsc.org For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective "turn-on" fluorescent probe for mercury ions, capable of detecting Hg²⁺ in living HeLa cells. rsc.org These probes typically consist of the imidazo[1,2-a]pyridine fluorophore linked to a specific recognition moiety that binds the target analyte.
This compound is a particularly promising precursor for novel chemical probes.
The Bromine Handle : The C7-bromo group can be readily functionalized via cross-coupling reactions to attach a wide variety of recognition units (e.g., chelators for metal ions, ligands for specific proteins, or environmentally sensitive groups).
The Amino Group : The C2-amino group can be used to conjugate the probe to biomolecules or to fine-tune the electronic and photophysical properties of the core fluorophore, potentially altering its brightness, color, or sensitivity. ijrpr.com
Inherent Fluorescence : The core scaffold provides the necessary fluorescent signal for detection.
By combining these features, this compound can be used to generate libraries of new chemical probes for applications in cell imaging, diagnostics, and the study of complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
